molecular formula C7H12O3S B1252168 Methyl 3-(acetylthio)-2-methylpropanoate CAS No. 92065-73-1

Methyl 3-(acetylthio)-2-methylpropanoate

Cat. No.: B1252168
CAS No.: 92065-73-1
M. Wt: 176.24 g/mol
InChI Key: ODXYWRPJDYJIPT-UHFFFAOYSA-N
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Description

Methyl beta-(acetylthio)isobutyrate is a methyl ester derived from beta-(acetylthio)isobutyric acid. It is a methyl ester and a thioacetate ester. It derives from an isobutyric acid.

Scientific Research Applications

Synthesis in Chemical Reactions

Methyl 3-(acetylthio)-2-methylpropanoate is utilized in various chemical synthesis processes. For instance, it serves as a precursor in the Baylis-Hillman reaction for the stereoselective synthesis of methyl (2E)-3-aryl-2-hydroxymethylprop-2-enoates. This process involves a one-pot conversion facilitated by sequential treatments with acetic anhydride/trimethylsilyl trifluoromethanesulfonate (TMSOTf) and potassium carbonate/methanol, showcasing its role in simplifying complex chemical synthesis (Basavaiah, Padmaja, & Satyanarayana, 2000).

Biocatalysis for Pharmaceutical Intermediaries

In the pharmaceutical sector, this compound is critical in the production of S-acetylthio-2-methylpropionic acid (S-AMPA), a vital chiral intermediary for hypertension drugs like captopril. The production process leverages immobilized cells of Psudomonas fluorescens with specific lipase to hydrolyze the corresponding racemic methyl MAMP, highlighting its importance in creating precise and essential pharmaceutical components (Ko & Chu, 2004).

Material Science and Nanotechnology

This compound's derivatives also find applications in material science and nanotechnology. For example, a new alkoxyamine bearing a chromophore group directly linked to the aminoxyl function, derived from this compound, is proposed as a photoiniferter. It showcases transformative applications in nitroxide-mediated photopolymerization (NMP2) due to its ability to generate alkyl and nitroxide radicals under UV irradiation, signifying its role in advanced material manufacturing and nanotechnology (Guillaneuf et al., 2010).

Atmospheric Science

Moreover, this compound is involved in atmospheric science studies. 3-Methylbutane-1,2,3-tricarboxylic acid (3-MBTCA), an atmospheric oxidation product of α-pinene and a derivative of methyl 2-methylpropanoate, is identified as a significant tracer for atmospheric terpene secondary organic aerosol (SOA) particles. Understanding its physicochemical properties, such as water solubility and phase state, is crucial for atmospheric modeling and tracing, demonstrating the compound's relevance in environmental and atmospheric sciences (Dette et al., 2014).

Properties

CAS No.

92065-73-1

Molecular Formula

C7H12O3S

Molecular Weight

176.24 g/mol

IUPAC Name

methyl 3-acetylsulfanyl-2-methylpropanoate

InChI

InChI=1S/C7H12O3S/c1-5(7(9)10-3)4-11-6(2)8/h5H,4H2,1-3H3

InChI Key

ODXYWRPJDYJIPT-UHFFFAOYSA-N

SMILES

CC(CSC(=O)C)C(=O)OC

Canonical SMILES

CC(CSC(=O)C)C(=O)OC

97101-46-7
92065-73-1

Pictograms

Irritant; Environmental Hazard

Origin of Product

United States

Synthesis routes and methods

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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